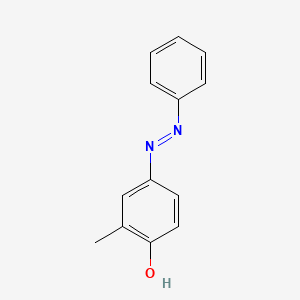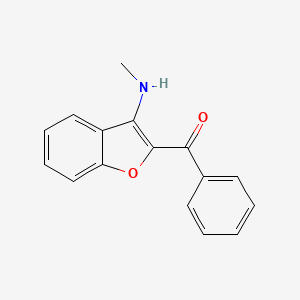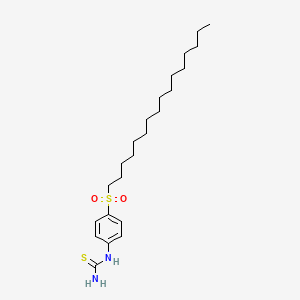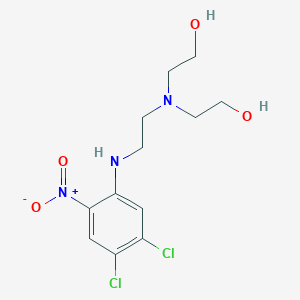
Benzoic acid, 4-methoxy-, 2-acetylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.288. It is known for its aromatic structure, which includes both acetyl and methoxy functional groups. This compound is often used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-acetylphenyl 4-methoxybenzoate can be synthesized through an esterification reaction between 2-acetylphenol and 4-methoxybenzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the synthesis of 2-acetylphenyl 4-methoxybenzoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction rate and efficiency. The product is then purified through recrystallization or column chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-acetylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-carboxyphenyl 4-methoxybenzoate.
Reduction: 2-(1-hydroxyethyl)phenyl 4-methoxybenzoate.
Substitution: 2-acetylphenyl 4-halobenzoate or 2-acetylphenyl 4-aminobenzoate.
Aplicaciones Científicas De Investigación
2-acetylphenyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-acetylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, which can then participate in various metabolic pathways. The methoxy group can also influence the compound’s binding affinity to certain receptors or enzymes, thereby modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-acetylphenyl benzoate: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
4-methoxyphenyl 2-acetylbenzoate: The positions of the acetyl and methoxy groups are reversed, leading to variations in chemical properties and applications.
2-hydroxyphenyl 4-methoxybenzoate:
Uniqueness
2-acetylphenyl 4-methoxybenzoate is unique due to the presence of both acetyl and methoxy groups in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
5445-86-3 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(2-acetylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H14O4/c1-11(17)14-5-3-4-6-15(14)20-16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 |
Clave InChI |
KPHKQJNWBUZGCV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)





